molecular formula C22H37BrSe B14477794 [(2-Bromohexadecyl)selanyl]benzene CAS No. 66221-86-1

[(2-Bromohexadecyl)selanyl]benzene

Cat. No.: B14477794
CAS No.: 66221-86-1
M. Wt: 460.4 g/mol
InChI Key: YYBPWHVPLOIUNE-UHFFFAOYSA-N
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Description

[(2-Bromohexadecyl)selanyl]benzene is an organic compound that features a benzene ring substituted with a selanyl group attached to a 2-bromohexadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromohexadecyl)selanyl]benzene typically involves the reaction of hexadecyl bromide with a selanyl benzene derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the selenium compound. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is often catalyzed by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromohexadecyl)selanyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The selanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding selenide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. These reactions are usually performed at room temperature.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include selenoxides and selenones.

    Reduction Reactions: The primary product is the corresponding selenide.

Scientific Research Applications

[(2-Bromohexadecyl)selanyl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing groups into molecules.

    Biology: Investigated for its potential antioxidant properties and its role in redox biology.

    Medicine: Explored for its potential use in developing selenium-based drugs with anticancer or antimicrobial properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2-Bromohexadecyl)selanyl]benzene involves its ability to undergo redox reactions, which can influence various biological pathways. The selanyl group can interact with thiol groups in proteins, leading to the formation of selenenyl sulfide bonds. This interaction can modulate the activity of enzymes and other proteins involved in redox signaling and antioxidant defense.

Comparison with Similar Compounds

[(2-Bromohexadecyl)selanyl]benzene can be compared with other organoselenium compounds such as:

    Selenomethionine: An amino acid derivative with antioxidant properties.

    Diphenyl diselenide: A compound with potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its long alkyl chain, which can influence its solubility, reactivity, and interaction with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

66221-86-1

Molecular Formula

C22H37BrSe

Molecular Weight

460.4 g/mol

IUPAC Name

2-bromohexadecylselanylbenzene

InChI

InChI=1S/C22H37BrSe/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-21(23)20-24-22-18-15-13-16-19-22/h13,15-16,18-19,21H,2-12,14,17,20H2,1H3

InChI Key

YYBPWHVPLOIUNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C[Se]C1=CC=CC=C1)Br

Origin of Product

United States

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